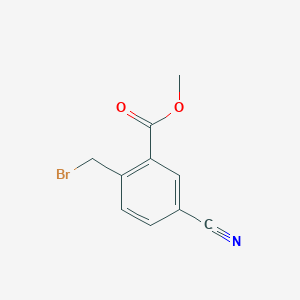![molecular formula C19H20FN3O4 B2518430 2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide CAS No. 2034496-29-0](/img/structure/B2518430.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular interactions, and potential biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. In the case of benzyl 2-acetamino-2-deoxy-α-D-glucopyranosiduronic acid, direct oxidation and subsequent condensation with amino acid benzyl-esters were used to obtain the desired amides . Similarly, for the synthesis of selective cyclooxygenase-2 inhibitors, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized, with the introduction of a fluorine atom enhancing the selectivity of the compound . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly including the introduction of a fluorine atom to increase biological activity or selectivity.
Molecular Structure Analysis
The molecular structure of a compound greatly influences its biological activity. For instance, the introduction of a fluorine atom in the ortho position to the sulfonamide group on the phenyl ring was found to preserve COX-2 potency and increase selectivity . In the context of the compound , the presence of a fluoropyrimidin moiety could similarly affect its biological activity, potentially making it a selective agent for certain biological targets.
Chemical Reactions Analysis
Chemical reactions involving acetamide derivatives can lead to the formation of compounds with significant biological activities. For example, thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for their Src kinase inhibitory and anticancer activities . These reactions often involve the substitution of different groups to alter the compound's activity and selectivity. The compound , with its acetamide group, may undergo similar reactions to modulate its biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are crucial for its potential as a drug candidate. While the papers provided do not directly discuss the physical and chemical properties of the compound , they do highlight the importance of such properties in drug development. For example, the identification of JTE-522 as a potent, highly selective, and orally active COX-2 inhibitor underscores the significance of optimizing these properties for successful therapeutic application .
Applications De Recherche Scientifique
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors
Research has explored various heterocyclic analogs as alternatives to certain rings to improve metabolic stability in PI3Kα and mTOR inhibitors. For example, modifications to the heterocyclic core have been examined to reduce metabolic deacetylation, showing similar in vitro potency and in vivo efficacy to the original compounds with minimal metabolite formation in hepatocytes (Stec et al., 2011).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, including pyrimidine and pyridine derivatives, has been a focus for developing new therapeutic agents. For instance, the synthesis and evaluation of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown potential in Src kinase inhibitory and anticancer activities (Fallah-Tafti et al., 2011).
Anticancer and Antimicrobial Agents
Efforts to design and synthesize new acetamide derivatives with potential anticancer and antimicrobial activities have been reported. These studies involve the creation of compounds with broad-spectrum antibacterial activity and appreciable antifungal activity, alongside evaluations against various cancer lines, suggesting the therapeutic potential of these molecules (Ahmed et al., 2018).
Anti-inflammatory Agents
The development of novel thiazolidinone derivatives for anti-inflammatory applications has been pursued. These compounds have shown promising activity in vitro and in vivo models, with further studies indicating their potential mechanisms of action through molecular docking (Nikalje et al., 2015).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c20-13-9-21-19(22-10-13)27-15-4-2-14(3-5-15)23-18(24)8-12-1-6-16-17(7-12)26-11-25-16/h1,6-7,9-10,14-15H,2-5,8,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFLFRFTDCTUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B2518348.png)
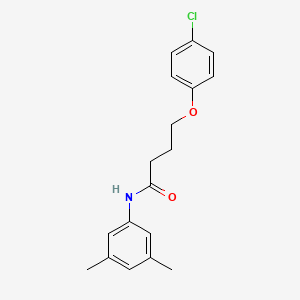


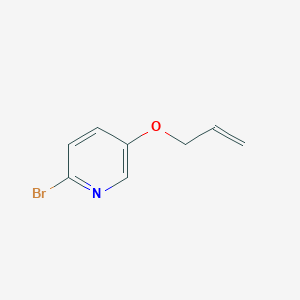
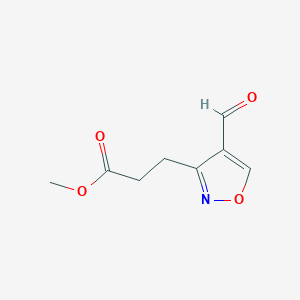
![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)
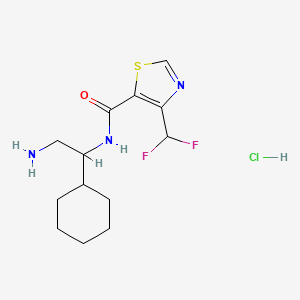


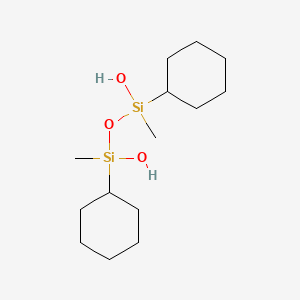
![benzyl [2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2518365.png)

